
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester is an organic compound with the molecular formula C11H18O4 It is a derivative of cyclohexanepropanoic acid and is characterized by the presence of a methoxycarbonyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester can be achieved through several methods. One common approach involves the esterification of cyclohexanepropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the methyl ester.
Another method involves the use of methyl chloroformate as a reagent. In this process, cyclohexanepropanoic acid is reacted with methyl chloroformate in the presence of a base, such as triethylamine, to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanepropanoic acid: A precursor to the ester, lacking the methoxycarbonyl and methyl ester groups.
Cyclohexanecarboxylic acid: Another related compound with a similar cyclohexane ring structure.
3-Cyclohexene-1-carboxylic acid, methyl ester: A structurally similar ester with a double bond in the cyclohexane ring.
Uniqueness
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a methoxycarbonyl group and a methyl ester group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
| 75844-17-6 | |
Formule moléculaire |
C12H18O5 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
methyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H18O5/c1-16-10(14)6-8-12(11(15)17-2)7-4-3-5-9(12)13/h3-8H2,1-2H3 |
Clé InChI |
OFRYMLNXTYIBLN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1(CCCCC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/no-structure.png)
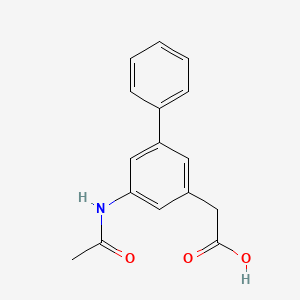

![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
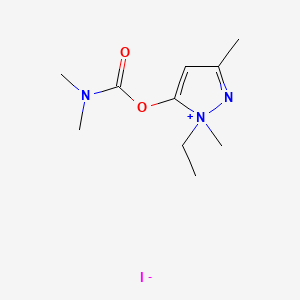
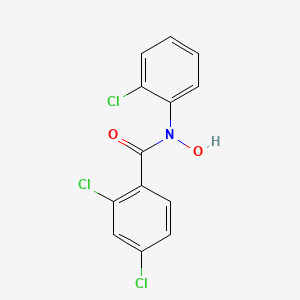
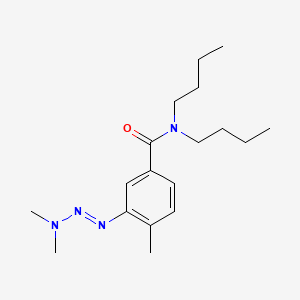

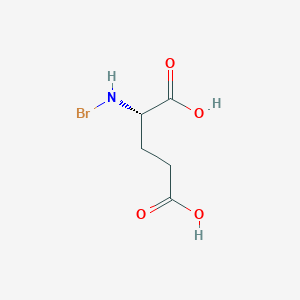

![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)

